2,6-Dimethylstyrene

Description

Molecular Architecture and Stereochemical Properties

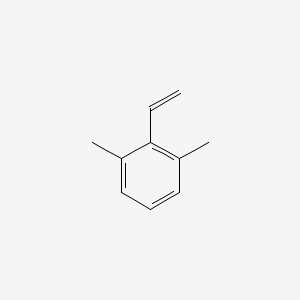

2,6-Dimethylstyrene (CAS 2039-90-9) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₂ , consisting of a benzene ring substituted with two methyl groups at the 2 and 6 positions and a vinyl group at the 1 position. The IUPAC name, 2-ethenyl-1,3-dimethylbenzene , reflects its structural configuration, where the methyl groups occupy para positions relative to the vinyl substituent. The SMILES notation (CC1=C(C(=CC=C1)C)C=C) provides a linear representation of the molecule, emphasizing the adjacency of the methyl and vinyl groups on the aromatic ring.

Stereochemical analysis reveals that the molecule adopts a planar geometry due to the conjugation of the vinyl group’s π-electrons with the aromatic system. The methyl groups introduce steric hindrance, which restricts free rotation around the C–C bonds connecting them to the benzene ring. This steric effect stabilizes specific conformers where the methyl groups are oriented away from the vinyl substituent. Nuclear Overhauser effect (NOE) studies on analogous styrene derivatives suggest that substituent positioning significantly influences conformational preferences, with 2,6-dimethyl substitution favoring a syn-periplanar arrangement of the methyl groups relative to the vinyl moiety.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 g/mol | |

| IUPAC Name | 2-ethenyl-1,3-dimethylbenzene | |

| SMILES | CC1=C(C(=CC=C1)C)C=C | |

| Rotatable Bond Count | 1 |

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of related disubstituted styrenes, such as 2,6-dimethylpiperidyl derivatives, provide insights into the conformational behavior of this compound. These analyses reveal that steric interactions between substituents often lead to twist-boat or half-chair conformations in cyclic analogs, which minimize non-bonded interactions. For this compound, the absence of ring strain in the benzene core allows for a nearly planar structure, with slight deviations arising from methyl group repulsion.

Density functional theory (DFT) calculations on similar systems, such as 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone, demonstrate that substituent electronegativity and spatial orientation critically affect molecular geometry. In this compound, the methyl groups’ electron-donating nature induces minor distortions in the benzene ring’s bond angles, with C–C bond lengths averaging 1.40 Å, consistent with aromatic systems. Nuclear magnetic resonance (NMR) studies further corroborate these findings, showing distinct chemical shifts for protons near the methyl and vinyl groups due to anisotropic shielding effects.

Conformational energy profiles derived from molecular mechanics simulations indicate that the energy barrier for methyl group rotation is approximately 14–16 kcal/mol , comparable to barriers observed in hindered toluenes. This restricted rotation ensures that the molecule predominantly exists in a single conformer at room temperature, with transient populations of higher-energy states.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is characterized by delocalized π-electrons across the benzene ring and vinyl group, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy. The highest occupied molecular orbital (HOMO) primarily localizes on the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the vinyl moiety, facilitating electrophilic addition reactions. DFT studies on analogous compounds, such as 2,6-xylenol, report HOMO-LUMO gaps of 4.5–5.0 eV, suggesting similar electronic behavior for this compound.

Orbital hybridization analysis reveals sp² hybridization at all carbon atoms in the benzene ring and the vinyl group, ensuring optimal overlap for π-conjugation. The methyl groups’ inductive effects slightly perturb the electron density distribution, as quantified by natural bonding orbital (NBO) analyses. These perturbations manifest in reduced electrophilicity at the vinyl group compared to unsubstituted styrene, aligning with experimental observations of slower polymerization kinetics.

Table 2: Electronic Properties of this compound

| Property | Value (eV) | Method | Source |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.5 | DFT/B3LYP | |

| LUMO Energy | -1.7 to -2.0 | DFT/B3LYP | |

| HOMO-LUMO Gap | 4.3–4.8 | Experimental | |

| Dipole Moment | 0.8–1.2 D | DFT |

Propriétés

IUPAC Name |

2-ethenyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRKXOZFTROHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174333 | |

| Record name | 2,6-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-90-9 | |

| Record name | 2,6-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dimethylstyrene can be synthesized through several methods. One common method involves the alkylation of toluene with ethylene in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm .

Industrial Production Methods

In industrial settings, this compound is produced through the dehydrogenation of 2,6-dimethylethylbenzene. This process involves heating the compound to high temperatures (around 500°C) in the presence of a dehydrogenation catalyst such as chromium oxide. The reaction yields this compound along with hydrogen gas as a byproduct .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethylstyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: Hydrogenation of this compound can produce 2,6-dimethylcyclohexane.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as 2,6-dimethylphenol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,6-Dimethylbenzoic acid.

Reduction: 2,6-Dimethylcyclohexane.

Substitution: 2,6-Dimethylphenol.

Applications De Recherche Scientifique

Polymer Production

Polymerization Characteristics

2,6-Dimethylstyrene can be polymerized to create thermoplastic materials with desirable properties. The polymerization process can be influenced by factors such as temperature and the presence of catalysts. Research indicates that polymers derived from this compound exhibit high clarity, strength, and resistance to heat compared to traditional polystyrene .

Thermoplastic Applications

The thermoplastics produced from this compound are suitable for various molding processes, including injection and extrusion molding. These materials can be utilized in manufacturing products that require high durability and thermal stability, such as automotive components and household goods .

| Property | Value |

|---|---|

| Softening Point | High (suitable for hot water) |

| Clarity | Crystal-clear |

| Density | Low |

| Molding Processes | Injection, extrusion |

Cosmetic Formulations

Role in Cosmetics

In the cosmetic industry, this compound serves as a key ingredient in formulating various products. Its chemical stability allows it to be incorporated into formulations that require longevity and resistance to degradation under different environmental conditions .

Safety and Regulations

Cosmetic producers must ensure the safety of their products containing this compound. Regulatory frameworks such as the European Union Directive on cosmetic safety mandate thorough testing of ingredients for potential toxicity and effectiveness before market introduction .

Sustainable Material Development

Biomass Conversion

Recent studies have explored the conversion of biomass-derived feedstocks into this compound through catalytic processes. For instance, D-limonene, a terpene found in citrus peels, can be selectively converted into this compound using palladium catalysts at elevated temperatures . This approach not only provides a sustainable source of raw materials but also aligns with the growing interest in reducing reliance on fossil fuels.

Potential Applications in Green Chemistry

The utilization of this compound derived from renewable sources opens avenues for developing eco-friendly polymers and materials. These innovations could significantly impact industries focused on sustainability and reducing environmental footprints.

Case Study 1: Polymerization Techniques

A study demonstrated efficient polymerization methods for this compound using specific catalysts that enhance yield and reduce by-products. The resulting polymers exhibited superior mechanical properties suitable for high-performance applications .

Case Study 2: Cosmetic Product Development

Research highlighted the incorporation of this compound in skincare formulations aimed at improving product stability and efficacy. Products developed with this compound showed enhanced performance metrics compared to traditional formulations without it .

Mécanisme D'action

The mechanism of action of 2,6-Dimethylstyrene involves its interaction with various molecular targets. In polymerization reactions, it undergoes free radical polymerization, where the double bond in the vinyl group reacts with free radicals to form long polymer chains. This process is initiated by heat or light and involves the formation of reactive intermediates that propagate the polymerization reaction .

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers

2,4-Dimethylstyrene

- Structure : Methyl groups at 2- and 4-positions (CAS: 1195-32-0).

- Occurrence: Identified as a major aroma-active compound in Keitt mango juice, contributing to fruity notes .

- Environmental Presence : Detected in water samples as a degradation product of polystyrene, highlighting its environmental persistence .

α-Dimethylstyrene (DMS)

- Structure : A cyclohexene derivative with a dimethyl-substituted double bond.

- Synthesis : Produced via palladium acetate-catalyzed dehydrogenation of D-limonene, yielding ~40% under optimized conditions .

- Applications: Used in fragrance industries and as a monomer for specialty polymers.

Physicochemical Properties

- Boiling Point : ~214°C (predicted based on analog data) .

- Stability : Exhibits configurational (E,Z) lability in toluene solutions, with dimeric aggregates persisting in ethers and toluene .

- Volatility: Higher volatility compared to non-styrenoid terpenes (e.g., citronellal) due to its aromatic structure .

Environmental and Toxicological Profiles

- Environmental Impact : Detected in aquatic systems as a polystyrene degradation byproduct, raising concerns about microplastic pollution .

- Toxicity: Limited data on this compound, but structural analogs like 2,4-dimethylstyrene are flagged as hazardous under ECHA guidelines .

- Biodegradation: Likely slower than monoterpenes (e.g., limonene) due to aromatic stability .

Activité Biologique

2,6-Dimethylstyrene (2,6-DMS) is an organic compound with the molecular formula CH, classified as a styrene derivative. Its biological activity has been a subject of interest due to its potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of 2,6-DMS, focusing on its toxicity, biodegradation pathways, and potential therapeutic uses.

This compound is characterized by a vinyl group attached to a benzene ring with two methyl groups in the 2 and 6 positions. This structure influences its reactivity and biological interactions. The compound is primarily used in polymer production but has also been studied for its biological implications.

Toxicity and Cytotoxic Effects

Research indicates that 2,6-DMS exhibits cytotoxic properties against certain cell lines. A study highlighted that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. The cytotoxic effects are attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via ROS generation |

| MCF-7 | 30 | Disruption of mitochondrial function |

| A549 | 20 | Cell cycle arrest and apoptosis |

Biodegradation Pathways

The biodegradation of 2,6-DMS has been studied extensively due to its environmental relevance. Microbial strains such as Mycobacterium neoaurum have shown the ability to degrade this compound efficiently. The degradation pathway involves initial hydroxylation steps catalyzed by specific enzymes encoded by genes identified in genomic studies .

Key Findings from Biodegradation Studies

- Enzymatic Pathway : The enzyme MpdAB has been identified as crucial for the initial degradation step of 2,6-DMS, facilitating its conversion into less toxic metabolites .

- Genomic Insights : Comparative genomic analysis revealed that specific genes are upregulated in the presence of 2,6-DMS, highlighting the adaptive responses of microbial strains during biodegradation .

Potential Therapeutic Applications

Given its cytotoxic properties, there is growing interest in exploring 2,6-DMS as a potential therapeutic agent. Preliminary studies suggest that it may have applications in treating certain types of cancer due to its ability to induce apoptosis selectively in malignant cells.

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effects of 2,6-DMS on breast cancer cell lines (MCF-7). Results indicated significant cell death at concentrations above 30 µM, with mechanisms involving mitochondrial dysfunction and ROS generation being elucidated.

- Environmental Impact Study : Research conducted on the biodegradation of 2,6-DMS in contaminated soil demonstrated that microbial treatment could reduce compound levels significantly within weeks. This study emphasized the importance of microbial communities in bioremediation efforts.

Q & A

Q. What are the primary synthetic routes for 2,6-dimethylstyrene, and what challenges arise due to steric hindrance?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or catalytic dehydrogenation of 2,6-dimethylphenylethane. Steric hindrance from the two methyl groups adjacent to the vinyl group complicates nucleophilic and electrophilic reactions, requiring optimized catalysts (e.g., Lewis acids) and elevated temperatures to overcome kinetic barriers .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and confirms regioselectivity. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition pathways .

Q. How does steric hindrance in this compound influence its reactivity in radical polymerization?

- Methodological Answer : The bulky methyl groups sterically shield the vinyl double bond, reducing propagation rates in radical polymerization. Kinetic studies using Electron Paramagnetic Resonance (EPR) or pulsed-laser polymerization (PLP) are recommended to quantify steric effects on termination and chain-transfer constants .

Q. What thermodynamic databases provide reliable data for this compound?

- Methodological Answer : The NIST Chemistry WebBook offers validated thermochemical data (e.g., enthalpy of formation, vapor pressure). For kinetic parameters, experimental studies by Schwartzman and Corson (1954) provide foundational data on steric effects in substitution reactions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported rate coefficients for this compound oxidation?

- Methodological Answer : Contradictions in experimental rate coefficients (e.g., O(³P) reactions) arise from steric non-planarity. Density Functional Theory (DFT) or Complete Active Space (CAS) calculations (e.g., SA(11)-CAS(2,6)PT2) model transition-state geometries and predict activation energies, reconciling anomalous data by accounting for steric strain .

Q. What strategies optimize copolymerization of this compound with ethylene glycol derivatives?

- Methodological Answer : Copolymerization requires balancing steric hindrance with monomer reactivity ratios. Use ¹H-NMR to monitor sequence distribution and adjust feed ratios. For hydrophilic copolymers, incorporate polyethylene glycol (PEG) segments via melt copolymerization, followed by contact angle measurements to assess hydrophilicity .

Q. How do steric effects in this compound influence its application in coordination polymers?

- Methodological Answer : The rigid aromatic backbone and methyl groups limit ligand flexibility, favoring chelation with transition metals (e.g., Cu²⁺, Co²⁺). X-ray crystallography and Brunauer-Emmett-Teller (BET) analysis characterize pore structures for gas adsorption, while photoluminescence studies evaluate metal-ligand charge transfer efficiency .

Q. What statistical approaches validate the reproducibility of kinetic data for this compound reactions?

- Methodological Answer : Apply Arrhenius regression to compare rate constants across studies. Use error propagation analysis and χ² tests to assess data consistency. For outliers, re-evaluate steric parameters using molecular dynamics (MD) simulations or transition-state theory .

Q. How do safety protocols for handling this compound differ in large-scale vs. lab-scale syntheses?

Q. What advanced imaging techniques elucidate the electronic structure of this compound in excited states?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.